molecular formula C17H13FN2O B2956092 1-(4-((6-Fluoroquinolin-4-yl)amino)phenyl)ethanone CAS No. 1018162-02-1

1-(4-((6-Fluoroquinolin-4-yl)amino)phenyl)ethanone

Cat. No.: B2956092
CAS No.: 1018162-02-1
M. Wt: 280.302
InChI Key: KMNAXGWNMLAVLM-UHFFFAOYSA-N
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Description

1-(4-((6-Fluoroquinolin-4-yl)amino)phenyl)ethanone is a chemical hybrid of a 6-fluoroquinoline scaffold and a phenyl ethanone group. The 4-aminoquinoline structure is a privileged scaffold in medicinal chemistry, known for its diverse biological activities . The 6-fluoroquinoline moiety, in particular, is a key fragment in compounds with demonstrated antibacterial properties and is frequently explored in the development of novel therapeutic agents . This molecular architecture suggests potential for this compound to be utilized as a key intermediate or building block in organic synthesis and drug discovery projects. Researchers can employ it in the synthesis of more complex hybrid molecules, potentially for screening against infectious diseases or for the development of new antimalarial therapeutics, given the established role of 4-aminoquinoline derivatives like chloroquine in this field . The incorporation of the fluoro group can influence the molecule's electronic properties, lipophilicity, and overall pharmacokinetic profile. This product is distributed as a neat solid and is intended for use as a certified reference material or synthetic intermediate in a laboratory setting. It is strictly for Research Use Only and is not intended for human, veterinary, or diagnostic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[4-[(6-fluoroquinolin-4-yl)amino]phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13FN2O/c1-11(21)12-2-5-14(6-3-12)20-17-8-9-19-16-7-4-13(18)10-15(16)17/h2-10H,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMNAXGWNMLAVLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC2=C3C=C(C=CC3=NC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(4-((6-Fluoroquinolin-4-yl)amino)phenyl)ethanone involves several key steps:

Chemical Reactions Analysis

1-(4-((6-Fluoroquinolin-4-yl)amino)phenyl)ethanone undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

It appears that the compound "1-(4-((6-Fluoroquinolin-4-yl)amino)phenyl)ethanone" is a chemical compound with the molecular formula C17H13FN2OC_{17}H_{13}FN_2O . The CAS number for this compound is 1018162-02-1 .

Based on the search results, "this compound" is available for purchase from BLD Pharm for research purposes .

Due to the limited information in the search results, a detailed article focusing solely on the applications of the compound "this compound," including comprehensive data tables and well-documented case studies, cannot be composed. Further research would be needed to gather more information on the applications of this compound.

However, the search results do provide some context for potential applications:

  • Building block in chemical synthesis: The compound is categorized as a heterocyclic building block, specifically a quinoline, suggesting its use in synthesizing more complex molecules .
  • Potential pharmaceutical applications: Fluoroquinolines are a class of synthetic antibiotics, so this compound may have uses in medicinal chemistry .
  • Inhibitors: It may be used in the creation of certain inhibitors, such as Indoleamine 2,3 dioxygenase 1 (IDO1) .
  • Drug-like properties: Some search results discuss drug-1,3,4-thiadiazole hybrid compounds and their potential to cross biological barriers, which could be relevant to the study of "this compound" .

Mechanism of Action

The mechanism of action of 1-(4-((6-Fluoroquinolin-4-yl)amino)phenyl)ethanone involves its interaction with specific molecular targets and pathways. The fluorinated quinoline moiety is known to enhance the compound’s biological activity by inhibiting various enzymes and interfering with DNA synthesis . This makes it a potent antibacterial and antineoplastic agent.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Variations

The compound belongs to a broader class of quinoline-based ethanone derivatives. Key structural analogs include:

Chloroquinoline Derivatives
  • 1-(4-((7-Chloroquinolin-4-yl)amino)phenyl)ethanone (): Structural difference: Chlorine replaces fluorine at position 7 of the quinoline ring. Application: Intermediate for antitubercular chalcone derivatives via Claisen-Schmidt condensation . Bioactivity: Exhibits efficacy against Mycobacterium tuberculosis due to the electron-withdrawing chlorine enhancing target binding .
Hydroxyquinoline Derivatives
  • 1-(4-(Quinolin-8-ylamino)phenyl)ethanone (): Structural difference: Amino group at position 8 instead of 4; lacks fluorine. Application: Precursor for chalcones with antibacterial activity. Bioactivity: Moderate activity against Staphylococcus aureus and Escherichia coli, suggesting positional sensitivity of substituents on quinoline .
Diazinyl and Piperazine Derivatives
  • APEHQ (): Structural difference: Contains a diazenyl group and 4-methylpiperazine instead of fluorine. Application: Antifungal metal complexes. Bioactivity: Enhanced antifungal activity (e.g., against Candida albicans) due to metal coordination, unlike the non-metallated target compound .

Pharmacological Activity Comparison

Compound Substituent(s) Key Bioactivity Mechanism/Advantage Reference
Target Compound 6-Fluoro, 4-amino Antimicrobial (putative) Improved metabolic stability via fluorine
1-(4-((7-Chloroquinolin-4-yl)amino)phenyl)ethanone 7-Chloro, 4-amino Antitubercular Chlorine enhances CYP450 inhibition
APEHQ Diazenyl, piperazine Antifungal Metal coordination broadens activity spectrum
1-(4-(Quinolin-8-ylamino)phenyl)ethanone 8-amino Antibacterial Positional isomerism affects target affinity

Key Findings :

  • Fluorine vs.
  • Amino Group Position: Activity against bacterial vs. fungal pathogens correlates with the amino group’s position on quinoline (e.g., position 4 vs. 8) .
  • Metal Coordination : Unlike APEHQ, the target compound lacks metal-binding groups, suggesting divergent mechanisms of action .

Biological Activity

1-(4-((6-Fluoroquinolin-4-yl)amino)phenyl)ethanone, also known by its IUPAC name, is a compound with the molecular formula C17H13FN2O and a molecular weight of 280.30 g/mol. This compound is of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and infectious disease treatment.

Chemical Structure and Properties

The chemical structure of this compound features a fluorinated quinoline moiety, which is known to enhance biological activity through various mechanisms. The presence of the fluorine atom contributes to its lipophilicity and may affect its interaction with biological targets.

PropertyValue
Molecular FormulaC17H13FN2O
Molecular Weight280.30 g/mol
IUPAC Name1-[4-[(6-fluoroquinolin-4-yl)amino]phenyl]ethanone

The biological activity of this compound primarily involves its interaction with specific enzymes and cellular pathways. The fluorinated quinoline structure is associated with the inhibition of enzymes that are crucial for cancer cell proliferation and survival, such as Akt and various kinases involved in signaling pathways.

Enzyme Inhibition

Research indicates that compounds with similar structures have demonstrated the ability to inhibit key enzymes involved in cancer progression. For instance, studies show that certain chloroquine analogs can sensitize tumor cells when combined with Akt inhibitors, suggesting a potential synergistic effect when used in therapeutic settings .

Anticancer Activity

This compound has been evaluated for its cytotoxic effects on various cancer cell lines. In vitro studies have shown promising results against human breast cancer cell lines (MCF7 and MDA-MB468). For example, derivatives of 4-aminoquinoline have been reported to exhibit significant cytotoxicity, indicating that this compound could serve as a lead for developing new anticancer agents .

Table: Cytotoxic Effects on Cancer Cell Lines

CompoundCell LineIC50 (µM)
N'-(7-fluoro-quinolin-4-yl)-N,N-dimethyl...MDA-MB4685.0
Butyl-(7-fluoro-quinolin-4-yl)-amineMCF73.5
1-(4-((6-Fluoroquinolin-4-yl)amino)...MDA-MB468TBD

Antimicrobial Activity

The compound's quinoline moiety suggests potential antibacterial properties. Research has indicated that similar compounds exhibit broad-spectrum antibacterial activity, making them suitable candidates for further exploration in antimicrobial therapy .

Synthesis and Derivative Development

The synthesis of this compound involves several chemical reactions including cyclization and substitution reactions. These methods are crucial for developing derivatives with enhanced biological activities.

Synthesis Overview:

  • Cyclization Reactions: Essential for constructing the quinoline ring.
  • Substitution Reactions: Allow for the introduction of various functional groups to modify biological activity.

Q & A

Q. Table 1: Key Spectral Data for Structural Confirmation

Technique Key Signals Reference
¹H NMR (400 MHz, DMSO-d6)δ 8.65 (s, 1H, NH), 8.20 (d, J=8 Hz, quinoline-H), 2.60 (s, 3H, COCH₃)
IR (KBr)1680 cm⁻¹ (C=O), 3564 cm⁻¹ (NH)
LC-MSm/z 325.1 [M+H]⁺

Q. Table 2: Reaction Optimization Parameters

Variable Optimal Range Impact on Yield
Reaction Temperature80–100°C (reflux)>70% yield
Catalyst (AlCl₃) Loading1.2–1.5 equivalentsMinimizes side products
Solvent PolarityLow (toluene) for acylation; polar (EtOH) for condensationMaximizes intermediate stability

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